molecular formula C13H24O3 B13028154 Ethyl 11-oxoundecanoate CAS No. 85318-87-2

Ethyl 11-oxoundecanoate

Cat. No.: B13028154
CAS No.: 85318-87-2
M. Wt: 228.33 g/mol
InChI Key: UZJLPIKFVDJBKW-UHFFFAOYSA-N
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Description

Ethyl 11-oxoundecanoate is an organic compound with the molecular formula C13H24O3. It is an ester derived from undecanoic acid and is characterized by the presence of an oxo group at the 11th position. This compound is often used in various chemical syntheses and has applications in different fields, including pharmaceuticals and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 11-oxoundecanoate can be synthesized through several methods. One common approach involves the esterification of 11-oxoundecanoic acid with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the oxidation of ethyl undecanoate using oxidizing agents such as potassium permanganate or chromium trioxide to introduce the oxo group at the 11th position.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 11-oxoundecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Ethyl 11-oxoundecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 11-oxoundecanoate involves its interaction with various molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the compound and influence its biological effects. The ester group can also undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Ethyl 11-oxoundecanoate can be compared with other similar compounds such as ethyl undecanoate and ethyl 9-oxononanoate. While ethyl undecanoate lacks the oxo group, ethyl 9-oxononanoate has a similar structure but with the oxo group at the 9th position. The presence and position of the oxo group significantly influence the reactivity and applications of these compounds. This compound is unique due to its specific structure, which allows for distinct chemical and biological interactions.

List of Similar Compounds

  • Ethyl undecanoate
  • Ethyl 9-oxononanoate
  • Ethyl 10-oxoundecanoate

Properties

IUPAC Name

ethyl 11-oxoundecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O3/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJLPIKFVDJBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513920
Record name Ethyl 11-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85318-87-2
Record name Ethyl 11-oxoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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